5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid
Description
5-[(Z)-2-(4-Chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a methyl group at the 1-position, a carboxylic acid moiety at the 2-position, and a (Z)-configured 2-(4-chlorophenyl)-1-cyanoethenyl group at the 5-position. The carboxylic acid group may facilitate hydrogen bonding, as observed in related crystal structures involving sodium coordination and O–H⋯N interactions .
Properties
IUPAC Name |
5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-18-13(6-7-14(18)15(19)20)11(9-17)8-10-2-4-12(16)5-3-10/h2-8H,1H3,(H,19,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHWUZJJBFOKL-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C(=CC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=C1C(=O)O)/C(=C/C2=CC=C(C=C2)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure that allows for various interactions at the molecular level, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name indicates the presence of a pyrrole ring, a cyano group, and a chlorophenyl substituent, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 273.69 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClN3O2 |
| Molecular Weight | 273.69 g/mol |
| Melting Point | Not available |
| Solubility | Varies with solvent |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the cyano group enhances its electrophilic character, potentially allowing it to form covalent bonds with nucleophilic sites in proteins.
Research indicates that compounds with similar structures can inhibit key enzymes related to disease processes, such as those involved in cancer and infectious diseases. For example, the pyrrole moiety has been linked to anti-tuberculosis activity through inhibition of the MmpL3 protein, which is essential for mycolic acid biosynthesis in Mycobacterium tuberculosis .
Antimicrobial Activity
Studies have shown that derivatives of pyrrole-2-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds designed based on the structure of this compound demonstrated potent activity against drug-resistant strains of bacteria and fungi .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary results suggest that it possesses low cytotoxicity (IC50 > 64 μg/mL), indicating a favorable therapeutic index when compared to other compounds with similar structures .
Case Studies
- Anti-Tuberculosis Activity : A study focused on pyrrole derivatives revealed that certain modifications led to enhanced potency against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.016 μg/mL .
- Antiviral Potential : Research on related compounds has shown promising antiviral activity against HIV and other viruses, suggesting that structural analogs may also exhibit similar effects .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by variations in its chemical structure. The following table summarizes key findings from SAR studies:
| Modification | Effect on Activity |
|---|---|
| Addition of bulky groups | Increased potency against TB |
| Substitution at the 4-position | Enhanced selectivity for target enzymes |
| Electron-withdrawing groups | Improved binding affinity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrrole Cores
- 5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS similarity: 0.53, ): This analog lacks the cyanoethenyl group at the 5-position. The carboxylic acid group remains, suggesting comparable hydrogen-bonding capabilities.
- (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one (CAS similarity: 0.59, ): This compound integrates a pyrrole moiety into an indolinone scaffold. The additional fused ring system increases molecular rigidity, which may enhance binding specificity in biological targets. However, the lack of a carboxylic acid group reduces polarity compared to the target compound.
Heterocyclic Derivatives with Chlorophenyl Substituents
- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (Scheme 3, ): Replacing the pyrrole core with a triazole-thiol system introduces sulfur-based interactions (e.g., metal coordination). The hydrazinyl linker and chlorophenyl group mirror the target compound’s substituents but lack the stereochemical complexity of the Z-cyanoethenyl group.
- Thiazolidinone Derivatives (e.g., 5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones, ): Thiazolidinones exhibit a sulfur-containing heterocycle with distinct electronic properties. While chlorophenyl-substituted analogs show antimalarial activity, the absence of a carboxylic acid group in these derivatives may limit their solubility compared to the target compound.
Pyrazole and Tetrazole Derivatives
- Poly[di-µ-aqua-{5-[(1Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1,2,3,4-tetrazol-1-ido-κN1}sodium] (): This tetrazole-based analog demonstrates sodium coordination via nitrogen atoms, a feature absent in the pyrrole-based target compound. The tetrazole ring’s higher acidity (pKa ~4.9) compared to pyrrole (pKa ~17) could influence metal-binding and stability in physiological environments.
Key Comparative Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
